4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
Description
4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is a synthetic small molecule characterized by an isoquinolinone core substituted with a 5-hydroxyl group and a phenyl ring linked via a 3-(dipropylamino)propyl chain.
Properties
CAS No. |
651030-06-7 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[4-[3-(dipropylamino)propyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C24H30N2O2/c1-3-14-26(15-4-2)16-6-7-18-10-12-19(13-11-18)21-17-25-24(28)20-8-5-9-22(27)23(20)21/h5,8-13,17,27H,3-4,6-7,14-16H2,1-2H3,(H,25,28) |
InChI Key |
QBTSDRCSSXNJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Attachment of the Dipropylamino Group: The dipropylamino group can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isoquinolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dipropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various amines or nucleophiles, often in the presence of a base or catalyst
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxyl derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Differences :
- Linker Group: The target compound features a 3-(dipropylamino)propyl chain, while the Parchem analog uses a dipropylaminomethyl group (shorter methylene linker).
- Lipophilicity : The longer alkyl chain could increase logP values, influencing membrane permeability and bioavailability.
Functional Analog: MCHR1 Antagonists (e.g., SNAP-7941 Derivatives)
Compounds like (±)-SNAP-7941 and its fluorinated derivatives share isoquinolinone or pyrimidine cores but differ in substituents (e.g., fluorophenyl groups, piperidinyl chains) .
- Receptor Binding : The target compound lacks the fluorophenyl and acetylated piperidine motifs critical for high-affinity MCHR1 binding in SNAP analogs.
- Pharmacokinetics : The absence of fluorine atoms may reduce metabolic stability compared to fluorinated SNAP derivatives.
Research Findings and Hypotheses
Structural Implications
- The 5-hydroxyl group on the isoquinolinone core may facilitate hydrogen bonding with target receptors, analogous to interactions observed in SNAP-7941’s binding to MCHR1 .
Biological Activity
The compound 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is a derivative of isoquinoline, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
- Molecular Formula : CHNO
- Molecular Weight : 322.4 g/mol .
The compound features a hydroxyisoquinoline core with a dipropylamino side chain, which is crucial for its biological activity.
Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one have shown promise as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). These enzymes regulate cell cycle progression and transcription, making them critical targets for cancer therapy .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : Studies have demonstrated that isoquinoline derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis. This is likely mediated through the downregulation of cyclins and CDKs .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those involving retinoic acid receptor-related orphan receptor γt (RORγt), which plays a role in autoimmune diseases and inflammation .
Neuroprotective Effects
There is emerging evidence that isoquinoline derivatives can exert neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antitumor Activity
A study evaluated the antitumor effects of a related isoquinoline derivative in HCT116 xenograft models. The compound demonstrated significant tumor growth inhibition compared to controls, with an IC value indicating potent activity against tumor cells. Histological analyses revealed increased apoptosis and reduced proliferation markers in treated tumors .
Study 2: Safety Profile
In a safety assessment, the compound was administered to mice over a two-week period. Results indicated no significant adverse effects, supporting its potential as a safe therapeutic agent for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
